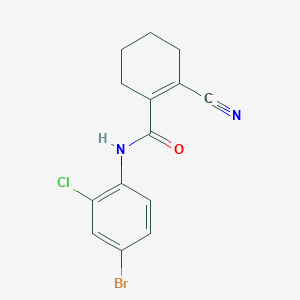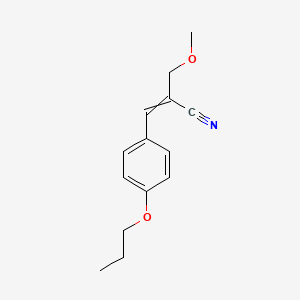![molecular formula C21H28N2O5 B14375319 but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-28-5](/img/structure/B14375319.png)
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide is a complex organic compound that combines the properties of but-2-enedioic acid and N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components The but-2-enedioic acid can be synthesized through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone The N-(1-methyl-1-azaspiro[4
Industrial Production Methods
In an industrial setting, the production of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
But-2-enedioic acid derivatives: Compounds with similar structural features but different functional groups.
Azaspirodecane derivatives: Compounds with variations in the azaspirodecane ring system.
Benzamide derivatives: Compounds with different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89732-28-5 |
|---|---|
Fórmula molecular |
C21H28N2O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H24N2O.C4H4O4/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14;5-3(6)1-2-4(7)8/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20);1-2H,(H,5,6)(H,7,8) |
Clave InChI |
MOLCOSMJECBNRF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


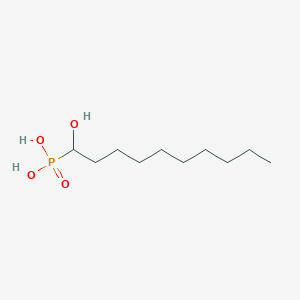
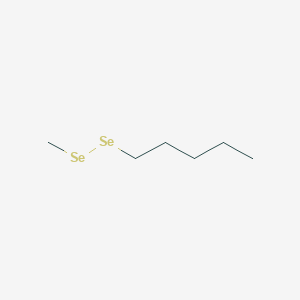
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
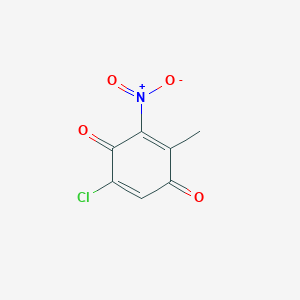
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
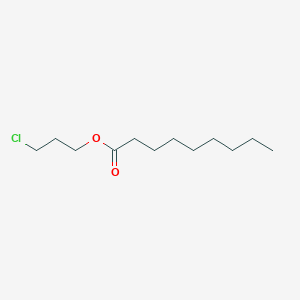
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
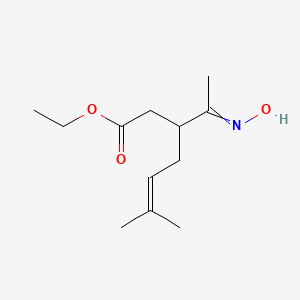
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
